molecular formula C14H18Cl2N2O B13370472 2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide

Cat. No.: B13370472
M. Wt: 301.2 g/mol
InChI Key: FSPVNEVWLYAUFX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with two chlorine atoms and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide typically involves multiple steps One common method starts with the chlorination of benzamide to introduce the chlorine atoms at the 2 and 4 positionsThe reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide
  • 3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide

Uniqueness

2,4-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

2,4-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide

InChI

InChI=1S/C14H18Cl2N2O/c1-2-18-7-3-4-11(18)9-17-14(19)12-6-5-10(15)8-13(12)16/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,19)

InChI Key

FSPVNEVWLYAUFX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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